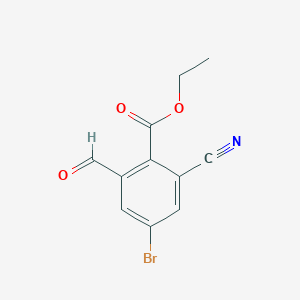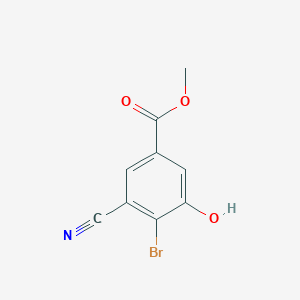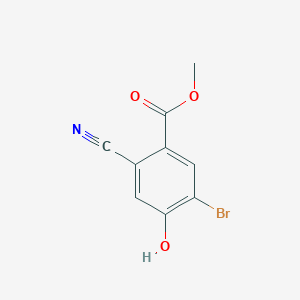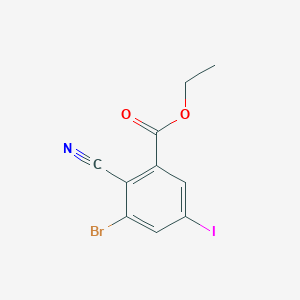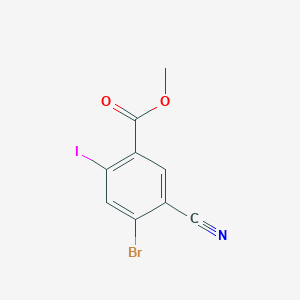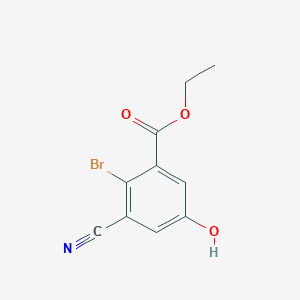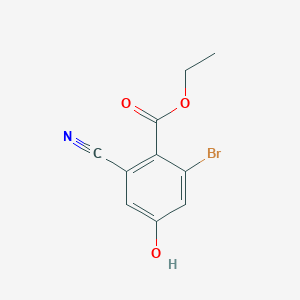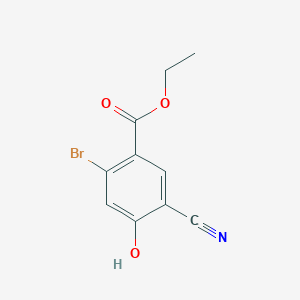
2-Bromo-5-difluoromethoxy-3-fluorophenol
Vue d'ensemble
Description
2-Bromo-5-difluoromethoxy-3-fluorophenol, also known as 2-BDFMFP, is a synthetic aromatic compound that has been studied for its potential applications in scientific research. Its structure is composed of a bromine atom, two fluorine atoms, a methoxy group, and a phenol group. It is a colorless, volatile liquid with a boiling point of 90.4°C and a melting point of -45°C. It is soluble in organic solvents such as methanol and ethanol, and insoluble in water.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-difluoromethoxy-3-fluorophenol is not fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. It is thought that the bromine atom is able to form a bond with the aromatic ring of the molecule, which increases its reactivity. This increased reactivity allows it to be used as a substrate for various enzymes and as a reagent for the synthesis of other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may have anti-inflammatory and antioxidant properties due to its ability to scavenge reactive oxygen species. Additionally, it has been suggested that it may have an effect on the metabolism of phenols, as it has been used as a substrate for the enzyme phenol hydroxylase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Bromo-5-difluoromethoxy-3-fluorophenol in lab experiments is its reactivity. Its bromine atom is able to form a bond with the aromatic ring of the molecule, which increases its reactivity and makes it useful as a substrate for various enzymes and as a reagent for the synthesis of other aromatic compounds. However, its volatility and insolubility in water can make it difficult to handle in the lab.
Orientations Futures
In the future, 2-Bromo-5-difluoromethoxy-3-fluorophenol may be used for a variety of applications, including the synthesis of other aromatic compounds, the study of the reactivity of brominated aromatic compounds, and the study of the metabolism of phenols. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential anti-inflammatory and antioxidant properties. Finally, further research could be conducted to improve its solubility in water and its handling in the lab.
Applications De Recherche Scientifique
2-Bromo-5-difluoromethoxy-3-fluorophenol has been used in scientific research as a substrate for the enzyme phenol hydroxylase, which is involved in the metabolism of phenol and other aromatic compounds. It has also been used to study the effects of bromine substitution on the reactivity of aromatic compounds. Additionally, it has been used as a reagent for the synthesis of various other aromatic compounds.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethoxy)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(2-5(6)12)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWDMERYOWXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


